2,3-Methylenedioxynaphthalene
Description
Contextualization within Naphthalene (B1677914) Chemical Space and Derivatization
Naphthalene, a bicyclic aromatic hydrocarbon (C₁₀H₈), represents a foundational scaffold in organic chemistry, giving rise to a vast chemical space of derivatives through substitution reactions. researchgate.netacs.org These derivatives are integral to diverse fields, including the development of agrochemicals, textiles, and advanced materials for electronic applications. stratviewresearch.com The properties of naphthalene derivatives can be finely tuned by the nature and position of the substituents on the aromatic rings. tandfonline.commdpi.com
2,3-Methylenedioxynaphthalene is a specific isomer within this space, characterized by a methylenedioxy group attached to the 2 and 3 positions of the naphthalene core. This arrangement creates a rigid, planar system with specific electronic characteristics. The structure of this compound allows for further chemical modification, or derivatization, a common strategy to convert a compound into a product with a more favorable chemical structure for a specific application. nih.gov Research has demonstrated that the naphthalene core of this compound can be functionalized. For instance, derivatives such as 2,3-bis(hydroxymethyl)-6,7-methylenedioxynaphthalene and 2,3-Bis(bromomethyl)-1,4-diphenyl-6,7-methylenedioxynaphthalene have been synthesized, showcasing the potential to use this compound as an intermediate for more complex, multi-substituted naphthalene structures. nih.govgoogle.com Chemical derivatization is a crucial process in many areas of chemical analysis and synthesis, allowing for the modification of functional groups to enhance specific properties of a molecule. psu.edunih.gov
Table 1: Representative Naphthalene Derivatives and Their Research Context
| Compound Name | Key Structural Feature(s) | Area of Research |
|---|---|---|
| Phthalic Anhydride | A naphthalene derivative via oxidation | Widely used in polymers, plasticizers, and dyes stratviewresearch.com |
| 1,5-Dihydroxynaphthalene | Two hydroxyl groups at alpha positions | Studied for electronic properties as potential p-type semiconductors tandfonline.com |
| Naphthalene Phthalimide Derivatives | Imide groups connected via a naphthalene bridge | Investigated as potential cathodic electrochromic materials mdpi.com |
Significance of the Methylenedioxy Moiety in Chemical Frameworks
The methylenedioxy group is a functional group with the structural formula R-O-CH₂-O-R', where the two oxygen atoms are linked by a methylene (B1212753) bridge. dbpedia.orgwikipedia.org When attached to an aromatic ring like phenyl or, in this case, naphthalene, it forms a five-membered dioxole ring fused to the aromatic system. This moiety is found in a wide array of natural and synthetic compounds. dbpedia.orggrafiati.com
From a chemical standpoint, the methylenedioxy group imparts several key characteristics to a molecule. It is considered a relatively unreactive and non-polar functional group. grafiati.com The five-membered ring is generally stable, though it can be cleaved under certain oxidative conditions. grafiati.com The oxygen atoms possess lone pairs of electrons which can influence the electronic properties of the attached aromatic system. The presence of the methylenedioxy group can be a critical structural determinant for a molecule's interactions and functions. For example, in other molecular contexts, this group has been shown to be an important factor in mediating specific biological activities. nih.gov In synthetic chemistry, the group can act as a protecting group for a catechol (1,2-dihydroxybenzene) functionality, and its formation can be a key step in a synthetic pathway. Enzymes within the cytochrome P450 superfamily, for instance, are capable of forming methylenedioxy bridges from adjacent phenol (B47542) and methoxy (B1213986) groups. wikipedia.org
Overview of Contemporary Research Trajectories
Research involving this compound has spanned several decades, from its initial identification to its use as a building block in targeted synthesis. The compound, with a reported melting point of 97–100°C, was first isolated from Cinnamomum camphora and its structure was later confirmed through a seven-step synthesis starting from piperonal. researchgate.netgoogle.com An efficient, high-yield (94%) synthesis was also developed involving the reaction of 2,3-dihydroxynaphthalene (B165439) with a methylene dihalide in a polar aprotic solvent. google.comgoogle.com
Early research explored the compound's utility as a synergist, a substance that enhances the activity of another. Specifically, it was investigated in combination with the insecticide carbaryl, with studies focusing on its metabolism in houseflies and mice. acs.org
More recent research has shifted towards utilizing this compound and its close derivatives as intermediates in the synthesis of more elaborate molecules. Its rigid, functionalized naphthalene core makes it a useful starting point for constructing complex systems. For example, it has been used as a precursor in the synthesis of unique, multi-substituted naphthalene molecules through regiocontrolled benzannulation reactions. nih.gov In another instance, related structures like 1-(4-pyridyl)-2,3-bis(hydroxymethyl)-6,7-diethoxynaphthalene have been created from methylenedioxy precursors as part of research into compounds with potential bronchodilating activity. google.com These trajectories highlight the compound's role not as an end-product itself, but as a valuable component in the toolkit for advanced organic synthesis.
Table 2: Summary of Research Findings on this compound
| Research Focus | Key Finding(s) | Starting Material(s) | Year of Publication |
|---|---|---|---|
| Structural Confirmation | Synthesis confirmed the structure of the natural product isolated from Cinnamomum camphora. researchgate.net | Piperonal | 1975 |
| Synthesis Method | A 94% yield synthesis was achieved by reacting 2,3-dihydroxynaphthalene with a methylene dihalide. google.com | 2,3-Dihydroxynaphthalene | 1969 |
| Synergist Activity | Investigated as a synergist for the insecticide carbaryl. acs.org | Not Applicable | 1969 |
| Synthetic Intermediate | Used in the synthesis of complex, multi-substituted naphthalenes like the "Naphthaleman" family. nih.gov | 2,3-Bis(bromomethyl)-1,4-diphenyl-6,7-methylenedioxynaphthalene | 2021 |
Structure
3D Structure
Properties
IUPAC Name |
benzo[f][1,3]benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWWWMEZJKVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC=CC=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181405 | |
| Record name | 2,3-Methylenedioxynaphthalene | |
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Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269-43-2 | |
| Record name | 2,3-Methylenedioxynaphthalene | |
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| Record name | NSC-133610 | |
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| Record name | 2,3-Methylenedioxynaphthalene | |
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| Record name | 2,3-(METHYLENEDIOXY)NAPHTHALENE | |
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| Record name | 2,3-Methylenedioxynaphthalene | |
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Synthetic Methodologies and Chemical Transformations of 2,3 Methylenedioxynaphthalene
Advanced Synthetic Routes to 2,3-Methylenedioxynaphthalene and Structural Analogues
The construction of the this compound scaffold is a key objective in organic synthesis, providing a platform for the development of new materials and biologically active molecules. Researchers have explored various synthetic strategies, ranging from multi-step sequences using readily available precursors to the application of modern catalytic systems for efficient core construction.
Multi-step synthesis provides a logical and often necessary route to complex molecules from simpler, commercially available starting materials. libretexts.orgsyrris.jp One established method for preparing this compound involves a reaction using 2,3-dihydroxynaphthalene (B165439) as the precursor. google.com This process can achieve a high yield of 94%. google.com
Piperonal (3,4-methylenedioxybenzaldehyde) is a versatile precursor for the synthesis of various compounds. atamanchemicals.comwikipedia.orgresearchgate.net It can be prepared through methods such as the oxidative cleavage of isosafrole or via a multi-step sequence starting from catechol or 1,2-methylenedioxybenzene. atamanchemicals.comwikipedia.org The synthesis from catechol involves a condensation reaction with glyoxylic acid, followed by the cleavage of the resulting α-hydroxy acid with an oxidizing agent. atamanchemicals.comwikipedia.org An alternative route from catechol requires a Williamson ether synthesis using dichloromethane. wikipedia.org
Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules. mdpi.comnih.govmdpi.comnih.gov In the context of naphthalene (B1677914) derivatives, controlling the position of functional groups is essential for defining the properties of the final compound.
Recent advancements have focused on developing methods for the regioselective synthesis of substituted phenazines and N-alkyl phenazinium salts, which share structural similarities with functionalized naphthalenes. nih.gov These protocols allow for the precise placement of up to four different substituents. nih.gov The synthesis involves the use of non-symmetrically substituted anilines and nitrobenzenes, coupled through Buchwald-Hartwig amination, followed by catalytic reduction and oxidative cyclization. nih.gov
Furthermore, strategies for the remote-site-selective functionalization of unactivated C(sp³)–H bonds have been developed to construct complex heterocyclic skeletons, demonstrating excellent regiochemical control. rsc.org For the synthesis of diverse alkaloid-like scaffolds, oxidation and double-Mannich reaction sequences have been employed to convert simpler starting materials into complex polycyclic systems with high stereoselectivity. nih.gov
Modern catalytic systems have revolutionized the construction of complex molecular architectures, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. sigmaaldrich.comnobelprize.orgnih.gov These reactions, including the Suzuki, Heck, and Sonogashira couplings, facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comnih.gov
In the context of naphthalene core construction, palladium catalysts have been employed to facilitate various transformations. For instance, palladium-catalyzed cross-coupling of chloroarenes and nitroarenes has been achieved using novel N-heterocyclic carbene (aNHC) ligands, demonstrating the ability to activate otherwise inert C–Cl and C–NO2 bonds. chemrxiv.org Naphthalene-based polymers have also been synthesized and utilized as supports for palladium catalysts in Suzuki cross-coupling reactions, showing high efficiency and selectivity. mdpi.com The mechanism of palladium-catalyzed cross-coupling generally involves an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetallation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.org
The table below summarizes key palladium-catalyzed cross-coupling reactions and their typical components.
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Ligand System | Key Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium complex / Phosphine ligand | C-C |
| Heck Coupling | Alkene | Organohalide | Palladium complex / Phosphine ligand | C-C |
| Sonogashira Coupling | Terminal Alkyne | Organohalide | Palladium complex / Copper co-catalyst | C-C (sp-sp²) |
| Buchwald-Hartwig Amination | Amine | Organohalide | Palladium complex / Phosphine ligand | C-N |
| Negishi Coupling | Organozinc Compound | Organohalide | Palladium or Nickel complex | C-C |
This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions.
Anodic oxidation, an electrochemical method, offers a sustainable and powerful alternative for the synthesis of various ring systems. beilstein-journals.orgbeilstein-journals.org This technique can be used to form carbon-carbon bonds and construct complex heterocyclic and carbocyclic structures. beilstein-journals.orgcardiff.ac.uk The process typically involves the oxidation of a substrate at an anode to generate a reactive intermediate, such as a radical cation, which then undergoes further reactions to form the desired product. beilstein-journals.org
For example, anodic oxidation has been successfully applied in the total synthesis of (-)-galanthamine, where an intramolecular aryl-phenol coupling was the key step in constructing the tetracyclic skeleton. cardiff.ac.uk This electrochemical approach avoids the need for stoichiometric metal or hypervalent iodine oxidants, which are often required in traditional methods. cardiff.ac.uk Anodic oxidation can also be used to prepare bioactive titanium surfaces by forming anatase and rutile structures that can induce apatite formation. nih.gov
Application of Modern Catalytic Systems in Naphthalene Core Construction (e.g., Palladium-Catalyzed Cross-Coupling)
Derivatization Strategies and Functionalization of the Naphthalene Core
The functionalization of the naphthalene core is crucial for tuning its electronic and steric properties, leading to a wide range of applications. Derivatization strategies often involve the introduction of various substituents, such as halogens and alkyl groups, onto the aromatic scaffold.
The introduction of halogen and alkyl groups onto aromatic rings can significantly alter their chemical reactivity and physical properties.
Halogenation: Halogenated derivatives of organic compounds are often synthesized to serve as precursors for further functionalization or to directly impart desired properties. google.comnih.govbeilstein-journals.org A general method for the synthesis of halogenated fluorescein (B123965) derivatives involves reacting fluorescein with an alkali metal halide and an oxidizing agent in the solid phase at elevated temperatures. google.com This approach has been shown to produce chlorinated, brominated, and iodinated products with nearly quantitative yields. google.com
Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings, though it can sometimes lead to mixtures of isomers and low yields. mdpi.combeilstein-journals.org More modern approaches have focused on developing highly efficient and regioselective alkylation methods. For instance, a metal-free reaction for the C2-alkylation of 3-alkylindoles using 1,1-disubstituted alkenes has been developed, affording products with excellent Markovnikov regioselectivity. frontiersin.org Gold-catalyzed functionalization of naphthalene with diazo compounds can lead to a mixture of products arising from either C-H bond insertion or addition to a double bond. beilstein-journals.org
The following table outlines some research findings on the synthesis of halogenated and alkylated derivatives.
| Starting Material | Reagents | Product Type | Key Findings | Reference |
| Fluorescein | Alkali metal halide, Oxone® | Halogenated fluorescein | Solid-phase reaction, quantitative yields | google.com |
| 3-Alkylindoles | 1,1-Disubstituted alkenes, HI | C2-alkylated indoles | Metal-free, excellent regioselectivity | frontiersin.org |
| Naphthalene | Ethyl diazoacetate, Gold catalyst | Functionalized naphthalene | Mixture of C-H insertion and cyclopropanation products | beilstein-journals.org |
| 2-Methyl-2-phenoxybutyrate | p-Chlorobenzyl acetate, HAuCl₄ | Beclobrate (alkylated derivative) | High yield (90%) with 10 mol% catalyst | beilstein-journals.org |
Functional Group Interconversions on the Methylenedioxy Bridge and Naphthalene Ring
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.com In the context of this compound, these transformations can theoretically occur on either the methylenedioxy bridge or the naphthalene ring system.
The methylenedioxy bridge is generally stable due to its incorporation into the aromatic system, making direct interconversions on this bridge challenging without disrupting the core structure. However, the naphthalene portion of the molecule is amenable to a variety of transformations, particularly electrophilic aromatic substitution. savemyexams.com Naphthalene and its derivatives are known to be more reactive than benzene (B151609) towards electrophilic attack. youtube.comalevelh2chemistry.com Reactions such as halogenation, nitration, and sulfonation can introduce new functional groups onto the aromatic rings. youtube.com For instance, the reaction of naphthalene with bromine in a solvent like carbon tetrachloride can yield α-bromonaphthalene, demonstrating a typical electrophilic substitution pathway. vpscience.org The electron-donating nature of the ether-like oxygens in the methylenedioxy group would activate the naphthalene rings, influencing the regioselectivity of these substitutions.
Incorporation of Substituents for Modulation of Electronic and Steric Properties
The introduction of various substituents onto the this compound framework is a key strategy for modulating its electronic and steric properties. scbt.com These modifications can influence the molecule's reactivity, physical properties, and potential applications. researchgate.net
Electronic Effects: The electronic nature of the naphthalene system can be tuned by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO2) can be introduced via nitration (using a mixture of nitric and sulfuric acid). savemyexams.comyoutube.com An EWG decreases the electron density of the aromatic rings, making them less reactive towards further electrophilic attack. vpscience.org
Electron-Donating Groups (EDGs): Groups like an amino group (-NH2) increase the electron density of the ring system, making it more reactive towards electrophiles. vpscience.org
Steric Effects: The steric environment of the molecule can be altered by introducing bulky groups. For example, Friedel-Crafts alkylation can introduce alkyl groups. The position of substitution can be influenced by steric hindrance; for instance, while substitution on naphthalene often favors the C1 position, a large substituent may preferentially react at the C2 position to minimize steric strain. odoo.com In some systems, like 1,8-naphthalenedicarboximides, steric effects from bulky substituents can have a more significant impact on the molecule's geometry and conformational flexibility than electronic effects. researchgate.net
Table 1: Representative Substituents and Their Expected Effects on the Naphthalene Ring This table presents a conceptual overview of how different substituents would likely modulate the properties of the this compound scaffold based on established principles of physical organic chemistry.
| Substituent | Representative Group | Potential Electronic Effect | Potential Steric Effect |
| Halogen | -Br, -Cl | Inductively withdrawing, weakly deactivating | Moderate |
| Nitro | -NO₂ | Strongly electron-withdrawing and deactivating | Moderate |
| Amino | -NH₂ | Strongly electron-donating and activating | Small |
| Alkyl | -C(CH₃)₃ (tert-Butyl) | Weakly electron-donating and activating | Large (Bulky) |
| Acyl | -C(O)R | Moderately electron-withdrawing and deactivating | Moderate to Large |
Mechanistic Investigations of Key Reactions Involving Methylenedioxynaphthalene Scaffolds
Understanding the mechanisms of reactions involving the methylenedioxynaphthalene scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways. rsc.org
Sigmatropic Rearrangements in Related Systems (e.g.,scbt.comstackexchange.com-Wittig Rearrangement)
The scbt.comstackexchange.com-Wittig rearrangement is a concerted, pericyclic reaction that transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgnumberanalytics.com This process is highly stereospecific due to its concerted nature. wikipedia.org While specific studies on the scbt.comstackexchange.com-Wittig rearrangement directly involving a this compound core are not widely documented, the principles can be applied to a hypothetical derivative. An appropriately substituted allylic ether of a methylenedioxynaphthol derivative would be expected to undergo this rearrangement. The reaction proceeds through a five-membered, envelope-like transition state. wikipedia.org A competing scbt.comCurrent time information in Bangalore, IN.-Wittig rearrangement can occur, particularly at higher temperatures. wikipedia.org
Radical-Mediated Transformations in Naphthalene Synthesis
Radical-mediated reactions offer powerful, non-polar methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These methods can be applied to both the synthesis and functionalization of naphthalene rings. csic.es For instance, manganese-mediated radical cyclization has been used to synthesize naphthalenes from acyclic precursors. csir.co.za Another approach involves copper-mediated atom transfer radical cyclization (ATRC), which can lead to the formation of chloronaphthalenes from appropriately designed starting materials in a domino process. nih.gov The functionalization of an existing this compound ring could also be achieved through radical pathways, such as copper-catalyzed reactions that generate benzylic radicals for subsequent functionalization like cyanation or azidation. nih.gov
Elucidation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamics provides insight into reaction rates and product stability. For electrophilic aromatic substitutions on naphthalene, a classic example of kinetic versus thermodynamic control is observed in sulfonation. odoo.com
Kinetic Control: At lower temperatures (e.g., ~80°C), the reaction is faster at the α-position (C1) due to a more stable carbocation intermediate (arenium ion). This leads to naphthalene-1-sulfonic acid as the major product. stackexchange.comyoutube.com The transition state leading to the 1-isomer is lower in energy, allowing it to form faster. stackexchange.com
Thermodynamic Control: At higher temperatures (e.g., ~160°C), the reaction becomes reversible. youtube.comstackexchange.com The β-substituted product, naphthalene-2-sulfonic acid, is sterically less hindered and therefore more stable. stackexchange.com Given enough energy to overcome the activation barriers for both the forward and reverse reactions, the equilibrium will favor the formation of the more stable thermodynamic product. youtube.comstackexchange.com
This principle applies broadly to electrophilic substitutions on the this compound scaffold. The rate of reaction (kinetics) will be influenced by factors like temperature and the stability of the reaction intermediate, while the final product distribution under equilibrium conditions (thermodynamics) will be determined by the relative stabilities of the possible isomers. acs.org
Table 2: Conceptual Comparison of Kinetic and Thermodynamic Control in Electrophilic Substitution This table illustrates the general principles of kinetic and thermodynamic control as they would apply to the electrophilic substitution of a naphthalene system like this compound.
| Control Type | Favored Product Characteristic | Reaction Conditions | Key Determining Factor |
| Kinetic | Product formed via the fastest reaction pathway. | Lower temperatures, shorter reaction times. | Stability of the transition state/intermediate. stackexchange.com |
| Thermodynamic | The most stable product. | Higher temperatures, longer reaction times (allowing for equilibrium). stackexchange.com | Relative stability of the final products. odoo.com |
Advanced Spectroscopic and Structural Elucidation of 2,3 Methylenedioxynaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.
¹H NMR and ¹³C NMR Spectral Analysis for Chemical Shift and Coupling Patterns
The ¹H NMR spectrum of 2,3-Methylenedioxynaphthalene provides critical information about the electronic environment of the protons. The aromatic protons on the naphthalene (B1677914) ring system typically appear in the downfield region, while the protons of the methylenedioxy group resonate at a characteristic chemical shift. For instance, in a study, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic and methylenedioxy protons. rsc.org The integration of these signals confirms the number of protons in each unique environment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. Aromatic carbons resonate in a typical downfield region, while the carbon of the methylenedioxy bridge appears at a distinct upfield position. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | Typical Range: 7.0-8.0 | Typical Range: 110-135 |
| Aromatic C (quaternary) | - | Typical Range: 130-150 |
| O-CH₂-O | Typical Range: 5.9-6.1 | Typical Range: 100-105 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The values presented are general ranges for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC, NOESY) for Connectivity and Stereochemistry
To establish the connectivity between protons and carbons, two-dimensional NMR techniques are employed. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range couplings (typically 2-3 bonds) between protons and carbons, which helps in piecing together the molecular fragments and confirming the substitution pattern on the naphthalene ring. researchgate.net
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule, although for a rigid planar molecule like this compound, its primary use would be to confirm assignments.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. neu.edu.tr By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula of this compound can be unequivocally confirmed.
Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. neu.edu.trchemguide.co.uk Analysis of the isotopic pattern of the molecular ion can further support the proposed elemental composition. neu.edu.tr
Table 2: Expected HRMS Data for this compound (C₁₁H₈O₂)
| Ion | Calculated m/z | Description |
|---|---|---|
| [M]⁺ | 172.0524 | Molecular Ion |
| [M+H]⁺ | 173.0603 | Protonated Molecule |
| [M+Na]⁺ | 195.0422 | Sodium Adduct |
Note: The observed m/z values in an experimental spectrum should be within a few parts per million (ppm) of the calculated values.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. studymind.co.uk These techniques are excellent for identifying the functional groups present in a compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands. uomustansiriyah.edu.iq These include C-H stretching vibrations for the aromatic and methylenedioxy protons, C=C stretching vibrations from the aromatic ring, and strong C-O stretching vibrations associated with the ether linkages of the methylenedioxy group. libretexts.org
Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com It is particularly sensitive to non-polar bonds and can be used to identify the vibrations of the naphthalene backbone. lbt-scientific.com The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. core.ac.ukpharm.or.jp
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 |
| Methylene (B1212753) C-H | Stretch | 2900-2800 | 2900-2800 |
| C-O-C | Asymmetric Stretch | 1250-1200 | Weak or inactive |
| C-O-C | Symmetric Stretch | 1070-1020 | 1070-1020 |
Note: These are general ranges and the exact positions and intensities of the bands can be influenced by the molecular environment.
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. mdpi.com Since this compound itself is achiral, it would not exhibit an ECD spectrum. However, if it were part of a larger, chiral molecular assembly or if a chiral derivative were synthesized, ECD could be a powerful tool. nih.gov The experimental ECD spectrum would be compared with the computationally predicted spectra for different stereoisomers to assign the absolute configuration. researchgate.netmdpi.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. ictp.itruppweb.org This technique involves diffracting X-rays off a single crystal of the compound. cam.ac.uk The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. dgk-home.de
For this compound, an X-ray crystal structure would provide definitive proof of its planar structure and the connectivity of the atoms. It would also yield precise bond lengths and angles. In the case of a chiral derivative, X-ray crystallography can unambiguously determine the absolute configuration. nih.gov
Biosynthetic Pathways and Enzymatic Transformations of Methylenedioxynaphthalene Derivatives
Natural Occurrence and Isolation from Biological Sources (e.g., Cinnamomum camphora)
2,3-Methylenedioxynaphthalene is a naturally occurring compound that has been identified and isolated from specific biological sources. researchgate.net A primary source of this compound is the camphor (B46023) tree, Cinnamomum camphora (Lauraceae). iiim.res.inimsc.res.inresearchgate.netwikipedia.org Essential oils and wood extracts from C. camphora are known to contain a variety of aromatic compounds, including camphor, which is the most abundant. woodresearch.sk The isolation of this compound from this plant has been confirmed through synthetic studies where the spectral data of the synthesized compound were identical to the natural product. researchgate.netresearchgate.net Beyond Cinnamomum camphora, related lignan (B3055560) structures with a methylenedioxy group have also been found in other plants like Ruta graveolens and Jatropha gossypifolia, highlighting the distribution of this chemical moiety in the plant kingdom. derpharmachemica.compsu.edu
Table 1: Natural Sources of this compound and Related Lignans
| Plant Species | Family | Compound Type | Reference(s) |
| Cinnamomum camphora | Lauraceae | This compound | researchgate.netiiim.res.inimsc.res.inresearchgate.net |
| Ruta graveolens | Rutaceae | 1-Phenylnaphthalide Lignans (e.g., Helioxanthin) | psu.edu |
| Jatropha gossypifolia | Euphorbiaceae | Arylnaphthalene Lignans | psu.edu |
Exploration of Polyketide Biosynthesis Pathways Leading to Naphthalene (B1677914) Derivatives
The biosynthesis of the naphthalene core structure is primarily achieved through the polyketide pathway. mdpi.comwikipedia.org This pathway involves the sequential condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to yield a wide variety of aromatic compounds, including naphthalenes. hebmu.edu.cn
Role of Polyketide Synthase Enzymes in Naphthalene Core Formation
Polyketide Synthase (PKS) enzymes are the central catalysts in the formation of the naphthalene core. nih.gov These enzymes are classified into three main types (Type I, II, and III), all of which utilize a similar mechanism of sequential decarboxylative condensations. nih.govrasmusfrandsen.dk
Type I PKSs are large, multifunctional proteins with multiple domains that catalyze different reactions iteratively. rasmusfrandsen.dk
Type II PKSs are complexes of individual proteins, each carrying a specific catalytic function. rasmusfrandsen.dk
Type III PKSs , also known as chalcone (B49325) synthase-like enzymes, are smaller, single-active-site enzymes that perform the complete series of decarboxylation, condensation, and cyclization reactions. pnas.org
In fungi, the biosynthesis of naphthalenones, which are related to 1,8-dihydroxynaphthalene (DHN), proceeds via the polyketide pathway. mdpi.com Similarly, in sea urchins, a unique animal Type I PKS, SpPks1, is responsible for synthesizing the naphthalene precursor to echinochrome pigments. nih.govacs.org This enzyme produces the naphthalene core using only its ketoacylsynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. nih.govacs.org Research has identified specific Type III PKS enzymes, such as 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS), in bacteria that synthesize the key intermediate 1,3,6,8-tetrahydroxynaphthalene (THN), which serves as the scaffold for various naphthalene derivatives. nih.govresearchgate.net
Acetate-Malonate Pathway in Biosynthesis
The acetate-malonate pathway is the fundamental route for generating the building blocks for polyketide synthesis. wikipedia.orgslideshare.netslideshare.net The process begins with a "starter unit," typically acetyl-CoA. wikipedia.orgslideshare.net This starter unit is then sequentially condensed with "extender units," which are most commonly malonyl-CoA. wikipedia.org
The biosynthesis process can be summarized as follows:
Initiation : An acetyl-CoA starter unit is loaded onto the PKS enzyme. rasmusfrandsen.dk
Elongation : The growing chain is extended through the decarboxylative Claisen-type condensation with malonyl-CoA units. hebmu.edu.cnpnas.org This reaction is facilitated by an acyl carrier protein (ACP). slideshare.netmlrip.ac.in
Chain Assembly : For naphthalene derivatives, this process is repeated to assemble a specific-length poly-β-keto chain. For instance, the formation of some naphthalene derivatives involves an acetyl-CoA starter unit and multiple malonyl-CoA extender units to form a heptaketonyl intermediate. acs.org
Cyclization and Aromatization : The highly reactive poly-β-keto intermediate undergoes intramolecular aldol (B89426) or Claisen cyclizations, followed by dehydration and enolization reactions, to form the stable aromatic naphthalene ring system. hebmu.edu.cn
Mechanistic Enzymology of Methylenedioxyphenyl and Naphthalene Ring Modifications
Once the core naphthalene structure is formed, it can undergo various enzymatic modifications to produce derivatives like this compound. These modifications include hydroxylation, methylation, and the formation of the characteristic methylenedioxy bridge.
Biotransformations Involving Methylenedioxynaphthalene Moieties (e.g., in Insect Metabolism Studies)
Biotransformation is the process by which living organisms chemically modify compounds. nih.gov Studies on the metabolism of this compound, particularly in combination with insecticides like carbaryl, have been conducted in houseflies. acs.org These studies investigate how insect enzyme systems, such as cytochrome P450s, metabolize these compounds, which often involves hydroxylation of the aromatic ring. who.int
In bacteria, the degradation of the methylenedioxy ring is a key catabolic step. researchgate.net Research has identified enzymes in berberine-utilizing bacteria that are responsible for cleaving the methylenedioxy ring. researchgate.net These enzymes are tetrahydrofolate-dependent and function similarly to demethylation enzymes, suggesting a common origin for the catabolism of these stable chemical structures in bacteria. researchgate.net
Enzymatic Hydroxylation and Oxidative Cleavage Mechanisms
Enzymatic Hydroxylation: Hydroxylation, the introduction of a hydroxyl (-OH) group, is a critical step in the biosynthesis and degradation of many natural products. wikipedia.org This reaction is typically catalyzed by enzymes called hydroxylases. wikipedia.orgmdpi.com In the context of methylenedioxy bridge formation, hydroxylation of adjacent positions on the aromatic ring is a necessary precursor step. Cytochrome P450 monooxygenases are a major class of enzymes that perform this function, using molecular oxygen to insert an oxygen atom into a C-H bond. wikipedia.orgnih.govnih.gov These heme-containing enzymes are known for their versatility and are involved in the biosynthesis of numerous secondary metabolites. nih.gov The formation of the methylenedioxy bridge itself is believed to proceed through the oxidative cyclization of adjacent hydroxyl or methoxy (B1213986) groups. grafiati.com
Oxidative Cleavage: The methylenedioxy group can be cleaved through oxidative reactions, often mediated by hydroxyl radicals or specific enzymes. nih.gov This process, known as demethylenation, typically results in the formation of a catechol (a dihydroxy-substituted aromatic ring). nih.gov Studies have shown that hydroxyl radical generating systems can effectively cleave the methylenedioxy group on various (methylenedioxy)phenyl compounds. nih.gov The mechanism involves the removal of the methylene (B1212753) bridge, which is then often released as formaldehyde. magnascientiapub.com In bacteria, the enzymatic cleavage of the methylenedioxy ring is an essential step for degrading complex alkaloids, allowing the organism to utilize them as a carbon source. researchgate.net
Table 2: Key Enzymes and Systems in Methylenedioxynaphthalene Biosynthesis and Transformation
| Enzyme/System | Class/Type | Function | Reference(s) |
| Polyketide Synthase (PKS) | Synthase (Type I, II, III) | Forms the core naphthalene ring from acetate/malonate units. | mdpi.comnih.govpnas.orgnih.govacs.org |
| Cytochrome P450 Monooxygenases | Oxidoreductase (Hydroxylase) | Catalyzes hydroxylation of the aromatic ring, a key step in modification and metabolism. | wikipedia.orgnih.gov |
| O-methyltransferase | Transferase | Adds a methyl group to a hydroxyl group, a potential step in methylenedioxy bridge formation. | nih.gov |
| Tetrahydrofolate-dependent enzymes | Lyase/Transferase | Involved in the cleavage (demethylenation) of the methylenedioxy ring in bacteria. | researchgate.net |
| Hydroxyl Radical Generating Systems | Chemical System | Mediates non-enzymatic oxidative cleavage of the methylenedioxy group. | nih.gov |
Role of Specific Enzymes (e.g., Cytochrome P450 Monooxygenases in related compounds)
The formation of the methylenedioxy bridge, a key structural feature of this compound, is a sophisticated biochemical transformation often catalyzed by a specific class of enzymes. Within the vast superfamily of enzymes, cytochrome P450 monooxygenases (CYPs) are prominently involved in the biosynthesis of the methylenedioxy group in various natural products. wikipedia.orgnih.gov These heme-thiolate enzymes are known for their ability to activate molecular oxygen and insert one oxygen atom into a substrate. nih.gov
In the context of methylenedioxynaphthalene derivatives, while direct biosynthetic pathways for this compound are not extensively detailed in current literature, the role of CYPs in the metabolism of the parent compound, naphthalene, and in the formation of methylenedioxy bridges in other aromatic compounds provides significant insights into the potential enzymatic mechanisms.
Cytochrome P450 Action in Naphthalene Metabolism:
Naphthalene is metabolized by cytochrome P450 monooxygenases to form unstable, chiral epoxide metabolites. nih.gov Specifically, different isozymes of the CYP monooxygenase system, such as CYP2B and CYP2F2, are known to metabolize naphthalene. atsjournals.org For instance, CYP2F2 is highly expressed in the club cells of the lung and metabolizes naphthalene with a high degree of stereoselectivity to 1R, 2S-naphthalene oxide. researchgate.net This initial epoxidation is a critical step that introduces oxygen functionalities to the naphthalene ring system, a prerequisite for further transformations. The reactive epoxides can then undergo various reactions, including hydrolysis to a dihydrodiol or conjugation with glutathione. atsjournals.orgnih.gov
The table below summarizes the kinetic parameters of recombinant murine CYP2F2 in naphthalene metabolism. researchgate.net
| Kinetic Parameter | Value |
| Km | 3 µM |
| kcat | 104 min-1 |
| Specificity Constant | 5.8 x 105 M-1 s-1 |
Formation of the Methylenedioxy Bridge:
The biosynthesis of the methylenedioxy bridge is a crucial step in the formation of various alkaloids, such as berberine (B55584) and sanguinarine, in plants. researchgate.net This reaction is catalyzed by specific cytochrome P450 enzymes. researchgate.net These enzymes facilitate the closure of an open, adjacent phenol (B47542) and methoxy group to form the characteristic methylenedioxy ring. wikipedia.org The CYP719 family of enzymes, for example, is known to catalyze the formation of the methylenedioxy bridge in the biosynthesis of benzo[c]phenanthridine (B1199836) and protoberberine alkaloids. nih.govnih.govresearchgate.net
Specifically, in the Mexican prickly poppy (Argemone mexicana), two CYP719 enzymes, CYP719A13 and CYP719A14, have been identified to catalyze the formation of the methylenedioxy bridge at different steps in alkaloid biosynthesis. researchgate.net CYP719A14 catalyzes the conversion of (S)-scoulerine to (S)-cheilanthifoline, and CYP719A13 subsequently converts (S)-cheilanthifoline to (S)-stylopine, both steps involving the formation of a methylenedioxy bridge. researchgate.net
The general mechanism involves the oxidative cyclization of an o-hydroxymethoxyphenyl group. While the precise substrates for a putative this compound synthase are not known, it is hypothesized that a dihydroxynaphthalene or a hydroxy-methoxynaphthalene precursor would be required. A cytochrome P450 enzyme could then catalyze the formation of the methylenedioxy bridge across the 2 and 3 positions of the naphthalene core.
The table below details the specific CYP719 enzymes and their roles in methylenedioxy bridge formation in related alkaloid biosynthesis. researchgate.net
| Enzyme | Plant Source | Substrate | Product | Alkaloid Pathway |
| CYP719A14 | Argemone mexicana | (S)-Scoulerine | (S)-Cheilanthifoline | Protoberberine/Benzo[c]phenanthridine |
| CYP719A13 | Argemone mexicana | (S)-Cheilanthifoline | (S)-Stylopine | Protoberberine/Benzo[c]phenanthridine |
| CYP719A2 | Eschscholzia californica | (S)-Cheilanthifoline | (S)-Stylopine | Benzo[c]phenanthridine |
Computational Chemistry and Theoretical Studies of 2,3 Methylenedioxynaphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Methylenedioxynaphthalene. These methods, particularly Density Functional Theory (DFT), allow for the precise determination of the molecule's electronic landscape and its propensity for chemical reactions. infn.ituniud.it
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. infn.ituniud.itudel.edu DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the ground state geometry of this compound. researchgate.net This process determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated to provide a detailed structural model. These optimized geometries are crucial for subsequent calculations of other molecular properties.
Table 1: Calculated Ground State Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C-O | 1.37 Å |
| C-C (aromatic) | 1.40 Å | |
| C-H | 1.09 Å | |
| Bond Angle | O-C-O | 105° |
| C-C-C (naphthyl) | 120° | |
| Dihedral Angle | H-C-C-H (naphthalene plane) | 0° |
Note: The values presented are illustrative and would be derived from specific DFT calculations.
Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. libretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. uni-muenchen.dewuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netwuxiapptec.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wuxiapptec.comschrodinger.com The energies of the HOMO and LUMO can be calculated using DFT methods. researchgate.netschrodinger.com The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Example Data)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These values are examples and would be obtained from specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules. nih.govnih.govwustl.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the energetic landscape of the molecule. wustl.edu This is particularly useful for understanding how this compound might change its shape and interact with its environment, such as a solvent or a biological receptor. nih.govplos.org These simulations can reveal stable conformations and the energy barriers between them. utdallas.eduscribd.comlasalle.edu
Structure-Reactivity and Structure-Property Relationships (Mechanistic Focus)
The correlation between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. numberanalytics.com For this compound, computational studies can elucidate these relationships with a focus on reaction mechanisms. By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of electron density, it is possible to predict how the molecule will behave in various chemical reactions. numberanalytics.comnih.govrsc.org For instance, regions of high electron density are likely to be sites of electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack. This predictive capability is invaluable for designing new synthetic routes and understanding the molecule's role in chemical processes.
Prediction of Spectroscopic Signatures from First Principles
Computational methods can predict various spectroscopic properties of this compound from fundamental principles. nmrdb.orgnmrdb.org For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs. researchgate.net This is directly related to the electronic transitions between molecular orbitals. Similarly, vibrational frequencies can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts can also be predicted, aiding in the interpretation of experimental NMR data. nmrdb.orgnmrdb.orgnmrium.orgnmrium.org These theoretical predictions are powerful tools for identifying and characterizing the molecule.
Table 3: Predicted Spectroscopic Data for this compound (Example Data)
| Spectroscopy Type | Predicted Peak/Shift | Assignment |
| UV-Vis (TD-DFT) | λmax ≈ 280 nm | π → π* transition |
| IR (DFT) | ~2900 cm⁻¹ | C-H stretch (aliphatic) |
| ~1600 cm⁻¹ | C=C stretch (aromatic) | |
| ¹H NMR (DFT) | δ ≈ 6.0 ppm | -O-CH₂-O- |
| δ ≈ 7.2-7.8 ppm | Aromatic protons | |
| ¹³C NMR (DFT) | δ ≈ 101 ppm | -O-CH₂-O- |
| δ ≈ 110-148 ppm | Aromatic carbons |
Note: These are representative values. Actual predicted values depend on the level of theory and computational details.
Applications in Advanced Materials and Polymer Science Non Biological/non Therapeutic
Incorporation into Polymer Backbones and Networks
The integration of 2,3-methylenedioxynaphthalene into polymer structures is a key area of investigation for creating materials with enhanced functionalities.
Design and Synthesis of Functionalized Naphthalene-Based Monomers
The creation of functionalized monomers is a critical first step in polymer synthesis. Research has focused on designing naphthalene-based monomers that can be readily polymerized. For instance, studies have explored the synthesis of naphthalene- and carbazole-based monomers for regiospecific hydroarylation polyaddition. nih.govresearchgate.net This method allows for the creation of poly(arylenevinylene)s under mild conditions. nih.govresearchgate.net The design of these monomers often involves incorporating specific functional groups to direct the polymerization process and to impart desired properties to the final polymer. nih.govresearchgate.net For example, the use of a 1-pyrazole substituent as a directing group for a cobalt-catalyst has been shown to efficiently activate the C-H bonds of naphthalene (B1677914) for polymerization. nih.govresearchgate.net Other approaches involve designing bithiophene-flanked monomers with naphthalene diimide cores to facilitate C-H activation and subsequent polymerization. acs.org The strategic placement of functional groups, such as methoxy (B1213986) groups on naphthalene-based oxime esters, has also been investigated to enhance the performance of photoinitiators used in free radical photopolymerization. nih.gov
Controlled Polymerization Strategies Utilizing Methylenedioxynaphthalene Units
Controlled polymerization techniques are essential for creating polymers with well-defined architectures and narrow molecular weight distributions. nih.govmdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that has been widely adopted for this purpose. nih.govcmu.edusigmaaldrich.com RAFT polymerization allows for the synthesis of complex polymer architectures like block, graft, comb, and star polymers under various reaction conditions. nih.govsigmaaldrich.comboronmolecular.com This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. nih.govsigmaaldrich.com The choice of the RAFT agent is crucial for controlling the polymerization of a wide range of vinyl monomers. sigmaaldrich.com While specific examples detailing the RAFT polymerization of this compound are not prevalent, the principles of RAFT can be applied to monomers derived from it. The process would involve the use of a suitable initiator and a carefully selected RAFT agent to achieve controlled polymerization. boronmolecular.com
Role in Novel Material Design and Development
The incorporation of this compound derivatives into polymers opens up possibilities for creating materials with novel optical and responsive properties.
Optoelectronic and Photonic Material Applications
Organic materials, including polymers derived from naphthalene, are increasingly used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comnih.govresearchgate.net The electronic and optical properties of these materials can be tuned by modifying their chemical structure. mdpi.com For example, the synthesis of poly(arylenevinylene)s from naphthalene-based monomers has been shown to yield materials suitable for use as emitting layers in OLEDs. nih.govresearchgate.net The development of photonic materials, which control the flow of light, is another area of interest. aps.orgbioinspired-materials.ch While direct applications of this compound in this area are still emerging, the broader class of naphthalene-derived polymers shows promise for creating materials with tunable refractive indices and light-emitting properties. nih.govfrontiersin.org The photophysical properties of such materials, including their absorption and fluorescence characteristics, are critical for their performance in optoelectronic applications. mdpi.com
Supramolecular Assemblies and Self-Healing Polymer Design
Supramolecular chemistry, which involves non-covalent interactions, is a powerful tool for creating complex and functional materials. nankai.edu.cnrsc.org These assemblies can be designed to have specific topologies and to respond to external stimuli. nih.gov The principles of supramolecular assembly can be applied to polymers containing this compound units to create ordered nanostructures.
Self-healing polymers, which can autonomously repair damage, are a class of smart materials with significant potential. advancedsciencenews.comresearchgate.netstudysmarter.co.uk The design of these materials often involves incorporating dynamic bonds, either covalent or non-covalent, into the polymer network. advancedsciencenews.comnih.gov These bonds can break and reform, allowing the material to heal. For instance, self-healing polyurethanes have been developed using dopamine (B1211576) end groups that form reversible coordination bonds with metal ions. advancedsciencenews.com The incorporation of moieties like this compound into polymer backbones could provide sites for such dynamic interactions, leading to the development of novel self-healing systems. The healing process can be triggered by various stimuli, and the mechanical properties of the healed material can be tailored by adjusting the chemical design. advancedsciencenews.com
Advanced Analytical Methodologies for Environmental and Chemical Characterization
Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Mixture Analysis
Chromatographic techniques are fundamental in separating components from a mixture for subsequent identification and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For compounds like 2,3-Methylenedioxynaphthalene, which are structurally similar to naphthalenic compounds, HPLC offers a robust method for analysis. nih.gov A typical HPLC setup involves a stationary phase (a column packed with materials like C18) and a mobile phase (a solvent mixture, often acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the two phases. nih.gov Method development for related naphthalene (B1677914) compounds often involves optimizing the mobile phase composition and flow rate to achieve adequate separation from potential impurities. nih.gov Detection is commonly performed using UV or fluorescence detectors, as aromatic systems like the one in this compound exhibit strong absorbance and fluorescence. nih.gov Solid-phase extraction (SPE) is frequently employed as a sample preparation step to concentrate the analyte and remove matrix interferences, particularly in environmental samples, before HPLC analysis. nih.gov
Gas Chromatography (GC): GC is highly effective for volatile and thermally stable compounds. Given that many naphthalene derivatives are amenable to GC analysis, this technique is suitable for assessing the purity of this compound. researchgate.net In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For PAHs, non-polar or semi-polar columns are typically used. researchgate.netnih.gov The development of GC methods for related compounds has focused on optimizing temperature programs to ensure sharp peaks and good resolution. nih.gov
Below is an example of typical chromatographic conditions used for the analysis of related naphthalene compounds, which could serve as a starting point for method development for this compound.
| Parameter | HPLC Conditions (for Naphthalene & Naphthols) nih.gov | GC Conditions (for Naphthalene & Phenanthrene) nih.gov |
|---|---|---|
| Column | Reversed-phase C18 | Capillary column (e.g., DB-5ms) |
| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detection | UV or Fluorescence | Mass Spectrometry (MS) |
| Temperature | Ambient or controlled oven (e.g., 25°C) | Temperature-programmed oven |
| Sample Preparation | Solid Phase Extraction (SPE) | Thermal Desorption or Solvent Extraction |
Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., GC-MS, LC-MS)
Hyphenating chromatographic separation with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high selectivity and structural information.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the sensitive and specific detection capabilities of MS. unar.ac.id This technique is a primary method for the definitive identification of volatile and semi-volatile organic compounds in complex mixtures. researchgate.net After separation in the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios, serves as a chemical "fingerprint" for identification. orslabs.com Methods have been developed for analyzing naphthalene and its derivatives in various matrices, including workplace air and environmental samples, which could be adapted for this compound. nih.govijcom.org
Predicted mass spectrometry data for this compound provides expected m/z values for different adducts, which is crucial for its identification.
| Adduct | Mass-to-Charge (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 173.05971 | 131.2 |
| [M+Na]⁺ | 195.04165 | 146.2 |
| [M+NH₄]⁺ | 190.08625 | 142.2 |
| [M-H]⁻ | 171.04515 | 137.6 |
| [M]⁺ | 172.05188 | 135.4 |
Predicted MS data for this compound (C₁₁H₈O₂). uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of less volatile or thermally labile compounds. nih.gov It is particularly useful in environmental and biological monitoring. core.ac.uk LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, making it possible to quantify trace levels of contaminants in complex matrices like water or soil. nih.govmdpi.com The development of LC-MS/MS methods often requires careful selection of precursor and product ions for selected reaction monitoring (SRM), which minimizes matrix effects and improves quantification accuracy. mdpi.com While specific LC-MS methods for this compound are not extensively documented, the principles applied to other multi-residue analyses of organic pollutants in environmental samples are directly applicable. dcu.ieresearchgate.net
Method Development for Trace Analysis and Environmental Monitoring of Related Compounds
The detection of trace amounts of chemical compounds in environmental matrices presents significant analytical challenges, primarily due to low concentrations and the presence of interfering substances. mdpi.comunivie.ac.at Developing robust methods for compounds like this compound requires a multi-step approach. env.go.jp
Sample Preparation: A critical first step is sample preparation, which aims to isolate and concentrate the analytes of interest. env.go.jp Solid-phase extraction (SPE) is a common and effective technique for aqueous samples, using a solid sorbent to retain the target compound while unwanted matrix components are washed away. nih.govresearchgate.net For solid samples like soil or sediment, techniques such as accelerated solvent extraction may be employed. univie.ac.at The choice of extraction solvent and SPE sorbent is crucial and must be optimized for the specific chemical properties of the target analyte.
Method Validation: Any new analytical method must be rigorously validated to ensure its reliability. ctgb.nl Key validation parameters include:
Linearity: Establishing a concentration range over which the instrumental response is proportional to the analyte concentration. oup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comoup.com
Accuracy and Precision: Assessing how close the measured values are to the true value and the degree of scatter in the results, respectively. oup.com
Recovery: Evaluating the efficiency of the extraction process from the sample matrix. oup.com
Matrix Effects: Investigating the influence of co-extracted sample components on the analytical signal, a common challenge in LC-MS analysis. nih.govmdpi.com
Developing a validated method for the trace analysis of this compound would likely involve adapting existing protocols for PAHs and other naphthalene derivatives, followed by a comprehensive validation study to demonstrate its suitability for specific environmental matrices. ctgb.nleuropa.eu
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
